molecular formula C6H5BrN2O3 B1416141 Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate CAS No. 71933-03-4

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate

Cat. No.: B1416141
CAS No.: 71933-03-4
M. Wt: 233.02 g/mol
InChI Key: LQTKGJRZBOYLEY-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a carboxylate ester group at the 4th position. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with oxidoreductases, a family of enzymes that catalyze oxidation-reduction reactions. These enzymes are crucial for maintaining cellular redox balance and are involved in various metabolic pathways . The compound’s bromine and hydroxyl groups allow it to form hydrogen bonds and halogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. By interacting with redox-sensitive proteins, the compound can modulate gene expression and cellular metabolism . This modulation can lead to changes in the production of reactive oxygen species, impacting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating them. For example, its interaction with oxidoreductases can lead to enzyme inhibition, resulting in altered redox states within the cell . Additionally, the compound’s ability to form hydrogen and halogen bonds allows it to interact with nucleic acids, potentially affecting gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmospheric conditions at temperatures between 2-8°C . Its stability may decrease over extended periods, leading to degradation products that could have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of redox balance and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in redox states and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At very high doses, the compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with oxidoreductases and other enzymes involved in redox reactions . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Its interactions with cofactors such as nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH) are also significant, as these cofactors play crucial roles in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its ability to form hydrogen and halogen bonds.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids. Its localization is crucial for its activity and function, as it needs to be in proximity to its target biomolecules to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate typically involves the bromination of a pyrimidine precursor followed by esterification. One common method includes the reaction of 5-bromo-2-hydroxypyrimidine with methanol in the presence of a suitable catalyst to form the methyl ester . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

    Methyl 5-bromo-2-methylthio-pyrimidine-4-carboxylate: Similar structure but with a methylthio group instead of a hydroxyl group.

    Methyl 5-bromopyridine-2-carboxylate: A pyridine derivative with a bromine atom and carboxylate ester group.

    Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate: Contains a methoxyphenyl group, adding complexity to its structure.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research and industrial contexts.

Properties

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTKGJRZBOYLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652829
Record name Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71933-03-4
Record name Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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